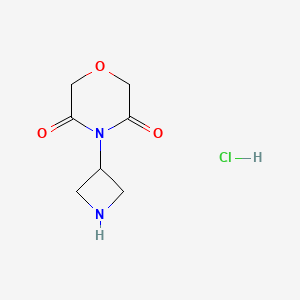4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride
CAS No.: 2097955-96-7
Cat. No.: VC3137469
Molecular Formula: C7H11ClN2O3
Molecular Weight: 206.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097955-96-7 |
|---|---|
| Molecular Formula | C7H11ClN2O3 |
| Molecular Weight | 206.63 g/mol |
| IUPAC Name | 4-(azetidin-3-yl)morpholine-3,5-dione;hydrochloride |
| Standard InChI | InChI=1S/C7H10N2O3.ClH/c10-6-3-12-4-7(11)9(6)5-1-8-2-5;/h5,8H,1-4H2;1H |
| Standard InChI Key | REJCTWUVDJLOHD-UHFFFAOYSA-N |
| SMILES | C1C(CN1)N2C(=O)COCC2=O.Cl |
| Canonical SMILES | C1C(CN1)N2C(=O)COCC2=O.Cl |
Introduction
Chemical Structure and Properties
Molecular Identification
4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride appears to be structurally related to compounds described in several chemical databases. While the precise compound is not directly referenced in all search results, we can establish its properties by analyzing related structures and making appropriate comparisons with compounds such as 4-(3-Azetidinylmethyl)-3,5-morpholinedione hydrochloride, which contains an additional methyl linker between the azetidine and morpholine rings .
Physiochemical Properties
Based on analysis of structurally related compounds and chemical principles, the following properties can be established for 4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁ClN₂O₃ |
| Average Mass | Approximately 206.63 g/mol |
| Structural Features | Azetidin-3-yl group connected to morpholine-3,5-dione |
| Salt Form | Hydrochloride (HCl) |
| Physical State | Crystalline solid (predicted) |
| Solubility | Likely soluble in polar solvents including water (enhanced by HCl salt formation) |
The compound features a strained four-membered azetidine ring attached to the nitrogen of a morpholine ring that has been modified with carbonyl groups at the 3 and 5 positions, creating a cyclic dicarboximide structure .
Structural Characteristics
The key structural elements of 4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride include:
-
An azetidine ring: A four-membered nitrogen-containing heterocycle with high ring strain
-
A morpholine-3,5-dione system: A six-membered heterocycle containing both oxygen and nitrogen atoms, with carbonyl groups at positions 3 and 5
-
Hydrochloride salt formation: Likely occurring at the basic nitrogen of the azetidine ring
This combination creates a molecule with multiple functional groups capable of hydrogen bonding and various interactions with biological targets.
Synthesis and Preparation
Chemical Intermediates
The synthesis would likely involve intermediates such as:
-
4-(Azetidin-3-yl)morpholine (CAS: 13401973), which serves as a potential precursor
-
Appropriately protected azetidine-3-amine derivatives
-
Activated morpholine-3,5-dione precursors with suitable leaving groups
Analytical Characterization
Spectroscopic Properties
Based on the molecular structure and related compounds, 4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride would be expected to exhibit the following spectroscopic characteristics:
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum would likely show characteristic signals for:
-
Azetidine ring protons (approximately 3.5-4.5 ppm)
-
Morpholine ring protons (approximately 3.5-4.8 ppm)
Infrared Spectroscopy
Key IR absorption bands would include:
-
Strong C=O stretching vibrations (approximately 1700-1750 cm⁻¹) from the dione moiety
-
N-H stretching vibrations (3300-3500 cm⁻¹)
-
C-N stretching vibrations (1200-1350 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the protonated form of the molecule, with fragmentation patterns characteristic of the azetidine and morpholine-dione structural elements.
Structural Relationships and Comparisons
Related Compounds
Several structurally related compounds provide context for understanding 4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride:
Structure-Activity Relationship Considerations
The presence of both the azetidine ring and the morpholine-3,5-dione structure in 4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride suggests potential pharmacological significance:
-
The azetidine ring is a relatively rigid structure that can provide specific spatial orientation of functional groups
-
The morpholine-3,5-dione moiety offers multiple hydrogen bond acceptors through its carbonyl groups
-
The combination of these elements creates a unique three-dimensional structure that may interact specifically with biological targets
Biological Activity and Applications
Structure-Based Drug Design Considerations
The structural features of 4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride make it potentially valuable in drug discovery:
-
The azetidine ring provides a scaffold with specific three-dimensional orientation that can be utilized in structure-based drug design
-
The morpholine-3,5-dione moiety offers multiple sites for potential interaction with protein targets
-
The hydrochloride salt formation typically enhances water solubility, potentially improving bioavailability
Research Context and Future Directions
Current Research Applications
Based on the structural features of 4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride and related compounds, several research applications are potentially relevant:
-
Building block for medicinal chemistry: The compound may serve as a valuable intermediate in the synthesis of more complex bioactive compounds
-
Pharmacological probe: It could function as a molecular tool to study specific biochemical pathways, particularly those involving kinases
-
Lead compound for drug discovery: The unique structural elements may provide a starting point for developing targeted therapeutics
Future Research Opportunities
Further investigation of 4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride could focus on:
-
Detailed structure-activity relationship studies to identify optimal substitution patterns for specific biological targets
-
Investigation of its potential as a MEK inhibitor, building on research with related azetidine-containing compounds
-
Exploration of its applications in treating cancers that demonstrate aberrant MEK-ERK signaling, such as melanomas, pancreatic cancers, colorectal cancers, lung cancers, thyroid cancers, and ovarian cancers
-
Development of improved synthetic routes to access this compound and related derivatives more efficiently
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume